2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide
Description
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic small molecule characterized by a 7-chloro-substituted isoquinolinone core linked via an acetamide bridge to a 4-phenoxyphenyl group. This compound’s structural complexity, featuring halogenation and a rigid aromatic system, suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation or cancer .
Properties
CAS No. |
853319-86-5 |
|---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-(7-chloro-1-oxoisoquinolin-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-7-6-16-12-13-26(23(28)21(16)14-17)15-22(27)25-18-8-10-20(11-9-18)29-19-4-2-1-3-5-19/h1-14H,15H2,(H,25,27) |
InChI Key |
FOTUGCIEGCQKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate amine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The final step involves the acylation of the isoquinolinone core with 4-phenoxyphenylacetic acid or its derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
The primary focus of research on this compound revolves around its pharmacological properties, particularly in the treatment of various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, showing a dose-dependent response. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity at low concentrations. This positions it as a candidate for further development into antimicrobial therapies .
Neurological Applications
Isoquinoline derivatives have been explored for their neuroprotective effects. Preliminary data suggest that this compound may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study : An experimental model of Alzheimer's disease showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential role in neuroprotection .
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and phenoxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
Core Heterocycles: The target compound’s isoquinolinone core distinguishes it from isoindolinone (Compound 14 ), benzothiazole (Compound 4b ), and phthalazine (Compound ) derivatives. Isoquinolinone’s planar structure may enhance π-π stacking in biological targets compared to non-planar isoindolinone.
Halogenation :
- Chlorine at position 7 (target compound) and 5 (Compound 4b ) improves electrophilicity and binding affinity. Fluorine in 2-Chloro-N-(4-fluorophenyl)acetamide introduces electron-withdrawing effects, altering reactivity.
Synthetic Yields: Yields vary significantly: 43% for Compound 14 vs. >80% for Compound 4b , likely due to steric challenges in coupling phenoxyphenyl groups.
Biological Activity
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16ClN2O2
- Molecular Weight : 344.79 g/mol
- IUPAC Name : 2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of phenoxy derivatives, including those similar to 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide. For instance, a series of phenoxy thiazoles demonstrated significant cytotoxicity against various cancer cell lines with IC50 values around 13 μM . The mechanism involves the repression of HIF-1α through p53/MDM-2-mediated degradation, indicating a pathway that could be relevant for the isoquinoline derivative.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| Phenoxy Thiazole | ~13 | MCF-7, PC-3 |
| 2-(7-Chloro...) | TBD | TBD |
Anti-Inflammatory Effects
Phenoxy derivatives have also been evaluated for their anti-inflammatory properties. In studies involving various substituted phenoxy compounds, those containing halogen groups exhibited enhanced anti-inflammatory activities. This suggests that modifications to the phenoxy moiety can significantly influence biological activity .
Neuroprotective Activity
The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Research indicates that phenoxy derivatives can inhibit acetylcholinesterase effectively, contributing to increased acetylcholine levels in synapses and potentially improving cognitive function .
Case Studies
One notable study involved the synthesis and evaluation of various phenoxy acetamide derivatives, including 2-(7-Chloro...) for their pharmacological activities. The study found that certain modifications led to improved efficacy against cancer cell lines and reduced inflammatory responses in vitro .
Another investigation focused on the compound's ability to modulate NMDA receptors, which are implicated in neurodegenerative diseases. The findings supported the hypothesis that this class of compounds could serve as therapeutic agents in managing Alzheimer's disease symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
